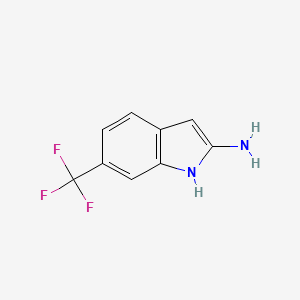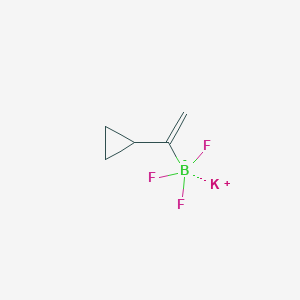
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride typically involves several steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group. The propan-1-amine moiety is then attached through a series of reactions that may include nucleophilic substitution and reduction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated monitoring, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine hydrochloride include other pyridine derivatives and amine-containing molecules. Examples include:
- 1-(6-Methoxypyridin-3-yl)ethanamine
- 1-(6-Methoxypyridin-3-yl)butan-1-amine
- 1-(6-Methoxypyridin-3-yl)pentan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the methoxy group on the pyridine ring
Propiedades
Fórmula molecular |
C9H15ClN2O |
|---|---|
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
(1S)-1-(6-methoxypyridin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-3-8(10)7-4-5-9(12-2)11-6-7;/h4-6,8H,3,10H2,1-2H3;1H/t8-;/m0./s1 |
Clave InChI |
SPIOFZYRIMKIKO-QRPNPIFTSA-N |
SMILES isomérico |
CC[C@@H](C1=CN=C(C=C1)OC)N.Cl |
SMILES canónico |
CCC(C1=CN=C(C=C1)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)

![7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12948114.png)
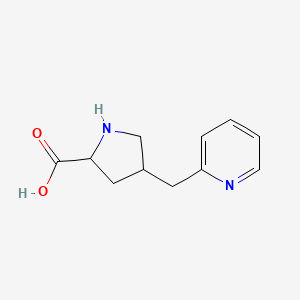
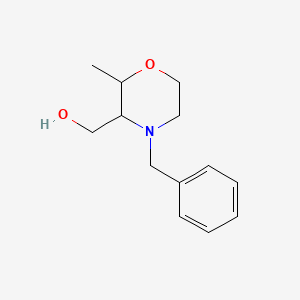

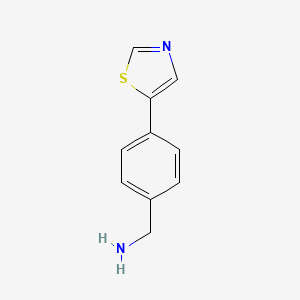
![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)
![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)

